Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate
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Overview
Description
Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is a chemical compound with the CAS Number: 898770-89-3 . It has a molecular weight of 361.48 . The IUPAC name for this compound is ethyl 8-[4-(4-morpholinylmethyl)phenyl]-8-oxooctanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H31NO4/c1-2-26-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-25-16-14-22/h9-12H,2-8,13-17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The molecular weight of this compound is 361.48 . The linear formula for this compound is C21H31NO4 .Scientific Research Applications
Synthesis and Characterization
- Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate is a compound synthesized and characterized for various applications. A related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized using NMR, IR, and Mass spectral studies. This process included crystal structure analysis via X-ray diffraction (Mamatha S.V et al., 2019).
Biological Activity and Potential Applications
- Compounds similar to this compound have been studied for their biological activities. For instance, the synthesized 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed significant anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Chemical Reactions and Processes
- The compound and its analogs have been utilized in various chemical reactions. For instance, a study described a novel one-pot, three-component Wittig–SNAr approach to synthesize derivatives of this compound, which were used as intermediates for aurora 2 kinase inhibitors. This process highlighted the efficient formation of new chemical bonds under environmentally benign conditions (Zian Xu et al., 2015).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for various therapeutic applications. For instance, a study on Benzimidazole-Morpholine Derivatives revealed their potential as dual-acting inhibitors, showing promise in the treatment of inflammatory diseases (N. O. Can et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 8-[4-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-2-26-21(24)8-6-4-3-5-7-20(23)19-11-9-18(10-12-19)17-22-13-15-25-16-14-22/h9-12H,2-8,13-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKNDZMDMTYGQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642670 |
Source
|
Record name | Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-89-3 |
Source
|
Record name | Ethyl 4-(4-morpholinylmethyl)-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{4-[(morpholin-4-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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